molecular formula C16H13N3O3 B5387550 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B5387550
M. Wt: 295.29 g/mol
InChI Key: RDHCWOOTFXOYSX-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Acylation: The resulting pyrimidine derivative is then acylated with naphthalene-1-yl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer drug.

    Thymine: A naturally occurring pyrimidine base found in DNA.

    Barbiturates: A class of drugs derived from pyrimidine that act as central nervous system depressants.

Uniqueness

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific structure, which combines a pyrimidine ring with a naphthalene moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(18-13-9-17-16(22)19-15(13)21)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHCWOOTFXOYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide
Reactant of Route 5
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide
Reactant of Route 6
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N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(naphthalen-1-yl)acetamide

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